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FLT3 Inhibitors at a Glance

The table below summarizes the core characteristics and inhibitory potency (IC₅₀) of these three inhibitors

against FLT3 and other key kinase targets.

Inhibitor
Chemical
Class

Type of
Inhibitor

Primary
Targets
(besides
FLT3)

FLT3-
ITD
IC₅₀
(nM)

FLT3-
TKD
(D835)
IC₅₀
(nM)

c-Kit IC₅₀
(nM)

PDGFRβ
IC₅₀ (nM)

Tandutinib
(MLN518)

Quinazoline [1]
[2]

Type II
[2]

PDGFR,
c-Kit [3]

[4]

220 -
550

[3] [4]

>10,000
[3]

170 [4] 200 [4]

Midostaurin
(PKC412)

Staurosporine

[5]

Type I

[2]

PKC, c-

Kit,
PDGFR,

VEGFR
[3] [5]

9.3

[3]

10 [3] Information

Missing

Information

Missing
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FLT3)

FLT3-
ITD
IC₅₀
(nM)

FLT3-
TKD
(D835)
IC₅₀
(nM)

c-Kit IC₅₀
(nM)

PDGFRβ
IC₅₀ (nM)

Lestaurtinib
(CEP-701)

Indolocarbazole
[3]

Type I
[2]

JAK2,
TrkA,

TrkB,
TrkC [3]

8.6
[3]

9.8 [3] Information
Missing

Information
Missing

Key Takeaways from the Data:

Potency: Midostaurin and Lestaurtinib demonstrate significantly higher potency against both FLT3-
ITD and FLT3-TKD mutations compared to Tandutinib [3].
Selectivity: Tandutinib is a Type II inhibitor, binding the inactive conformation of FLT3. This makes

it largely ineffective against the common TKD mutation D835, which stabilizes the active conformation
[3] [2]. Midostaurin and Lestaurtinib are Type I inhibitors and can target both ITD and TKD mutations

[2].
Kinase Profile: All three are multi-kinase inhibitors. Tandutinib strongly inhibits c-Kit and PDGFR
[4], while Midostaurin has a very broad profile including PKC and VEGFR [5]. Lestaurtinib's notable
off-target activity is against JAK2 and Trk kinases [3].

Key Experimental Evidence & Protocols

The quantitative data in the table is primarily derived from cell-based kinase autophosphorylation assays.

1. Cell-Based Receptor Autophosphorylation Assay (for Tandutinib) [4] This methodology is commonly

used to evaluate the functional inhibition of receptor tyrosine kinases in a cellular context.
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2. Cellular Proliferation and Apoptosis Assays Beyond kinase inhibition, the cytotoxic effects on FLT3-

dependent leukemia cell lines are critical.
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Cell Lines: Experiments often use human leukemia cell lines like MoLM-13 and MoLM-14 (both

FLT3-ITD positive), with THP-1 (FLT3-wildtype) as a control [4].
Proliferation Assay: Cells are exposed to increasing concentrations of the inhibitor for 3-7 days.

Viable cell counts are determined using methods like Trypan blue exclusion [4].
Apoptosis Assay: Treated cells are stained with Annexin V-FITC and propidium iodide (PI)
followed by flow cytometry to quantify the percentage of cells undergoing apoptosis [4]. For example,
Tandutinib (at 10-100 nM) induced significant apoptosis specifically in FLT3-ITD-positive MoLM-14

cells but not in ITD-negative cells [4].

Interpretation Guide for Research Data

When evaluating data for your own research, consider these factors:

Informed Model Selection: For studies focused on FLT3-TKD mutations, Tandutinib is not a

suitable inhibitor. Midostaurin or Lestaurtinib are better choices [3] [2].
Mechanism vs. Efficacy: While Tandutinib is less potent in biochemical assays, it has shown

efficacy in vivo. Oral administration significantly increased survival in mouse models bearing FLT3-
ITD-positive leukemia cells [4]. This highlights the role of pharmacokinetics and off-target effects.

Clinical Translation Correlates with Preclinical Data: The higher potency and broader mutation
coverage of Midostaurin translated into clinical success, making it the first FLT3 inhibitor approved
for newly diagnosed FLT3-mutated AML in combination with chemotherapy [6].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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